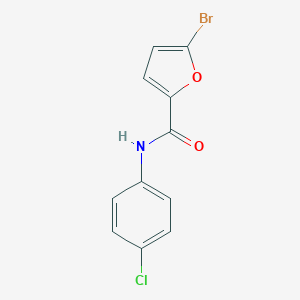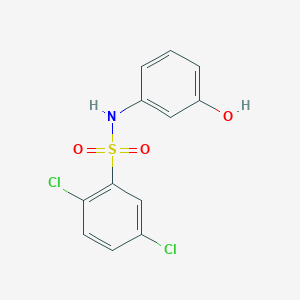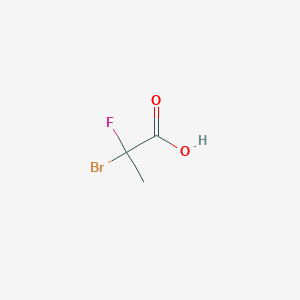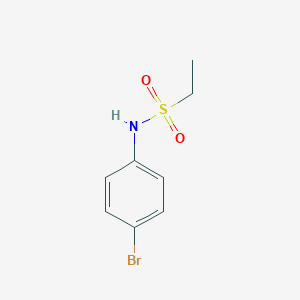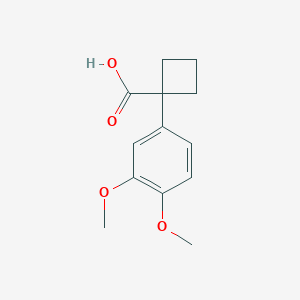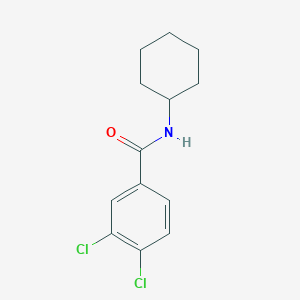
3,4-dichloro-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-cyclohexylbenzamide (DCCB) is a chemical compound that has been widely used in scientific research due to its unique properties. DCCB is a white crystalline solid that belongs to the class of amides. This compound has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease.
Applications De Recherche Scientifique
3,4-dichloro-N-cyclohexylbenzamide has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been shown to have anticancer properties, particularly against breast cancer cells. 3,4-dichloro-N-cyclohexylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been studied for its potential use as an insecticide and herbicide.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-cyclohexylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-cyclohexylbenzamide is also believed to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Effets Biochimiques Et Physiologiques
3,4-dichloro-N-cyclohexylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 3,4-dichloro-N-cyclohexylbenzamide has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 3,4-dichloro-N-cyclohexylbenzamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 3,4-dichloro-N-cyclohexylbenzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the study of 3,4-dichloro-N-cyclohexylbenzamide. One area of research is the optimization of its use as an anticancer agent. This could involve studying its mechanism of action in more detail, as well as testing its efficacy against other types of cancer. Another area of research is the development of 3,4-dichloro-N-cyclohexylbenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted on the potential use of 3,4-dichloro-N-cyclohexylbenzamide as an insecticide and herbicide.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-cyclohexylbenzamide involves the reaction of 3,4-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Propriétés
Numéro CAS |
33763-77-8 |
|---|---|
Nom du produit |
3,4-dichloro-N-cyclohexylbenzamide |
Formule moléculaire |
C13H15Cl2NO |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
3,4-dichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H15Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Clé InChI |
PNZQIVGTBWSKAY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
33763-77-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



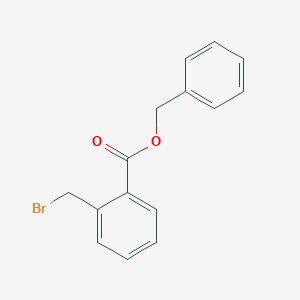
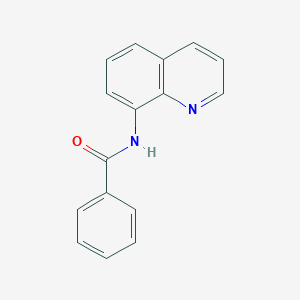

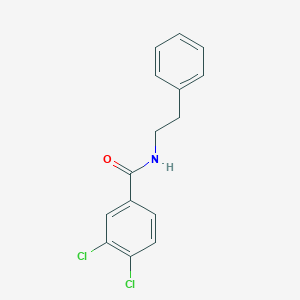
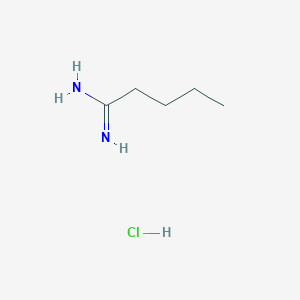
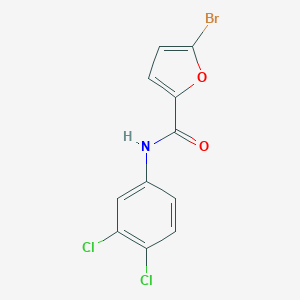
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
